molecular formula C8H5F3N4S B13753808 3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Katalognummer: B13753808
Molekulargewicht: 246.21 g/mol
InChI-Schlüssel: RYTUKJCXVSNWBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the pyridine and thiadiazole rings followed by their coupling. One common method involves the use of trifluoromethylpyridine as a starting material, which undergoes various reactions to introduce the thiadiazole moiety. The reaction conditions often include the use of catalysts such as palladium and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyridine and thiadiazole rings contribute to the overall stability and reactivity of the molecule, allowing it to participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its trifluoromethyl, pyridine, and thiadiazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler or differently substituted analogs. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H5F3N4S

Molekulargewicht

246.21 g/mol

IUPAC-Name

3-[6-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H5F3N4S/c9-8(10,11)5-3-1-2-4(13-5)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15)

InChI-Schlüssel

RYTUKJCXVSNWBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(F)(F)F)C2=NSC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.